molecular formula C9H9ClF3N3O B2506295 N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2411276-93-0

N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide

Cat. No. B2506295
CAS RN: 2411276-93-0
M. Wt: 267.64
InChI Key: YMQMCLHGYSHTOJ-UHFFFAOYSA-N
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Description

N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide, also known as CTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTMP is a derivative of pyrazol, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. CTMP has been found to exhibit unique biochemical and physiological effects that make it a promising tool for research in various fields.

Mechanism of Action

The mechanism of action of N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide involves the inhibition of protein kinases, specifically the activity of the Akt/mTOR pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide can alter the cellular response to various stimuli and can be used to study the effects of specific compounds on this pathway.
Biochemical and Physiological Effects:
N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy. N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide has been found to improve cognitive function and memory, suggesting its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide in lab experiments is its specificity for the Akt/mTOR pathway. This allows researchers to study the effects of specific compounds on this pathway without affecting other cellular processes. Additionally, N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide is a stable compound that can be easily synthesized and purified, making it a convenient tool for research. However, one limitation of using N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the efficacy of N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide in treating various types of cancer and to identify potential side effects. Additionally, N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide's effects on glucose metabolism and insulin sensitivity suggest its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosing and delivery methods for this application. Finally, N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide's effects on cognitive function and memory suggest its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the mechanisms underlying these effects and to identify potential side effects.

Synthesis Methods

The synthesis of N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide involves the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with chloroacetyl chloride, followed by the reaction of the resulting product with propargylamine. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity.

Scientific Research Applications

N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds and pathways. N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide has been found to inhibit the activity of protein kinases, which are enzymes that play a critical role in many cellular processes, including cell division, metabolism, and signaling. This inhibition can be used to study the role of specific kinases in various biological processes.

properties

IUPAC Name

N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-3-6(17)14-4-5-7(10)8(9(11,12)13)15-16(5)2/h3H,1,4H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQMCLHGYSHTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)acrylamide

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